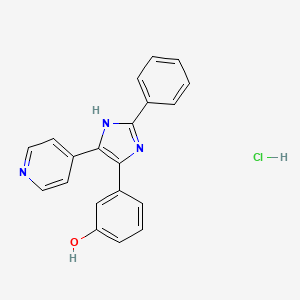

3-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol;hydrochloride

Description

SB-610251-B is a chemical compound that has been studied for its interaction with the first bromodomain of human BRD4 (Bromodomain-containing protein 4). This compound is classified as a transcription inhibitor and has shown potential in various scientific research applications, particularly in the fields of cancer, inflammation, and contraception research .

Properties

Molecular Formula |

C20H16ClN3O |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

3-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol;hydrochloride |

InChI |

InChI=1S/C20H15N3O.ClH/c24-17-8-4-7-16(13-17)19-18(14-9-11-21-12-10-14)22-20(23-19)15-5-2-1-3-6-15;/h1-13,24H,(H,22,23);1H |

InChI Key |

IBPFBGKKYDZPON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=CC=C4)O.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

SB-610251-B undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a tool compound to study the interactions of bromodomains with various inhibitors.

Biology: It helps in understanding the role of bromodomains in gene expression and regulation.

Medicine: It has potential therapeutic applications in cancer treatment, inflammation, and contraception.

Industry: It is used in drug discovery and development processes to identify new therapeutic targets and compounds

Mechanism of Action

SB-610251-B exerts its effects by binding to the acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4). This interaction inhibits the recognition of acetylated lysine residues in histones, thereby affecting gene expression and regulation. The molecular targets involved include the bromodomains of BRD4, and the pathways affected are related to transcription and chromatin remodeling .

Comparison with Similar Compounds

SB-610251-B is unique in its ability to selectively inhibit the bromodomains of BRD4. Similar compounds include:

BI2536: A PLK1 inhibitor that also shows strong inhibitory potential against BRD4.

TG101209: A JAK2 inhibitor with high selectivity for BET bromodomains.

SB-614067-R: Another compound that interacts with the acetyl-lysine binding site of BRD4

These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.